molecular formula C21H24N4O5S2 B2942105 N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851808-86-1

N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B2942105
CAS No.: 851808-86-1
M. Wt: 476.57
InChI Key: JVXRTBCBTBFEQN-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a 4,5-dihydroimidazole ring linked to a benzenesulfonamide core via a carbonyl group. The 3-nitrobenzylthio substituent and N,N-diethyl sulfonamide moiety distinguish it from related compounds.

Properties

IUPAC Name

N,N-diethyl-4-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-3-23(4-2)32(29,30)19-10-8-17(9-11-19)20(26)24-13-12-22-21(24)31-15-16-6-5-7-18(14-16)25(27)28/h5-11,14H,3-4,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXRTBCBTBFEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity. Its unique structural features, including an imidazole ring and a nitrobenzyl group, suggest potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C21H24N4O5S2C_{21}H_{24}N_{4}O_{5}S_{2}, with a molecular weight of 476.57 g/mol. The compound features:

  • Imidazole ring : Known for its role in various biological processes.
  • Nitrobenzyl group : Enhances electronic properties and selectivity in molecular interactions.
  • Benzenesulfonamide moiety : Contributes to the compound's solubility and bioactivity.

This compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical biochemical pathways. This modulation can affect:

  • Cell proliferation : By influencing cell cycle regulation.
  • Apoptosis : Through pathways that promote or inhibit programmed cell death.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 31.25 to 1000 µg/mL, demonstrating its potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Bacillus subtilis62.5
Escherichia coli1000

Cytotoxicity

In terms of anticancer activity, the compound has shown cytotoxic effects against various cancer cell lines. For example, it was evaluated against human metastatic colon cancer cells (SW620) and prostate cancer cells (PC3), yielding IC50 values of approximately 64.2 µM and 70.2 µM respectively . These findings suggest a promising avenue for further development in cancer therapeutics.

Cell LineIC50 (µM)
SW620 (Colon Cancer)64.2
PC3 (Prostate Cancer)70.2

Case Studies

Several case studies have explored the therapeutic potential of similar compounds with imidazole structures. For instance:

  • Antitumor Agents : A series of thiazole-bearing molecules demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance biological activity .
  • Mechanistic Studies : Molecular dynamics simulations have revealed that compounds with imidazole rings interact primarily through hydrophobic contacts with target proteins, which is crucial for their anticancer efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares a common scaffold with other sulfonamide-imidazole hybrids, but variations in substituents significantly alter properties. Key analogs include:

Compound Name Substituents (Benzyl Group) Sulfonamide Groups Key Functional Groups Molecular Weight (g/mol)*
Target Compound 3-Nitrobenzylthio N,N-Diethyl Sulfonamide, Imidazole, Nitro, Thioether ~535.6
4-(2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide 4-Chlorobenzylthio N,N-Dimethyl Sulfonamide, Imidazole, Chloro, Thioether ~493.0
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Halogen (Cl, Br) N/A Triazole, Thione, Sulfonyl ~450–550 (varies)

*Calculated based on substituent contributions.

Spectral and Physicochemical Properties

  • IR Spectroscopy :

    • The target compound’s IR spectrum would exhibit a sulfonamide S=O stretch (~1350–1150 cm⁻¹), imidazole carbonyl C=O (~1660–1680 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹) . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thioether linkage over thiol tautomers .
    • Analogous compounds (e.g., ’s chloro derivative) show similar C=O and S=O bands but lack nitro-related absorptions .
  • The nitro group may reduce solubility in polar solvents due to its electron-withdrawing nature .

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